Superior In Vivo Potency: 3–4 Orders of Magnitude Higher Efficacy than HU-308 in Bone Loss and Inflammation Models
In a direct head-to-head comparison, HU 433 demonstrates a 3–4 order of magnitude (1,000- to 10,000-fold) greater potency than its enantiomer HU-308 in rescuing ovariectomy-induced bone loss and xylene-induced ear inflammation in mouse models [1]. This stark functional difference occurs despite HU 433 exhibiting substantially lower binding affinity to the CB2 receptor in radioligand displacement assays compared to HU-308 [1]. The activity of HU 433 is specifically CB2-mediated, as it has no effect in CB2-deficient cells and animals [1].
| Evidence Dimension | In vivo functional potency (bone loss and inflammation rescue) |
|---|---|
| Target Compound Data | HU 433: Potent rescue of bone loss and ear inflammation |
| Comparator Or Baseline | HU-308: Significantly less potent rescue (3–4 orders of magnitude lower) |
| Quantified Difference | 3–4 orders of magnitude (1,000–10,000 fold) higher potency for HU 433 |
| Conditions | Mouse models: ovariectomy-induced bone loss; xylene-induced ear inflammation |
Why This Matters
For therapeutic or research applications targeting bone metabolism or inflammation, HU 433 offers a dramatically more efficacious tool, requiring significantly lower doses to achieve comparable or superior outcomes, thereby potentially reducing off-target effects and cost per study.
- [1] Smoum R, et al. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency. Proc Natl Acad Sci U S A. 2015;112(28):8774-8779. View Source
